

Phenyltrimethylammonium Chloride: A Comprehensive Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: Phenyltrimethylammonium

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of **phenyltrimethylammonium** chloride (PTMAC), a versatile quaternary ammonium compound with significant applications in organic synthesis and pharmaceutical development. This document outlines a common and efficient synthetic protocol, presents key physicochemical and spectral data in a clear, tabular format, and details the analytical methods for its comprehensive characterization.

Synthesis of Phenyltrimethylammonium Chloride

The synthesis of **phenyltrimethylammonium** chloride is most commonly achieved through the quaternization of an amine. A widely employed method involves the reaction of N,N-dimethylaniline with a methylating agent, such as methyl chloride. This SN2 reaction results in the formation of the desired quaternary ammonium salt.

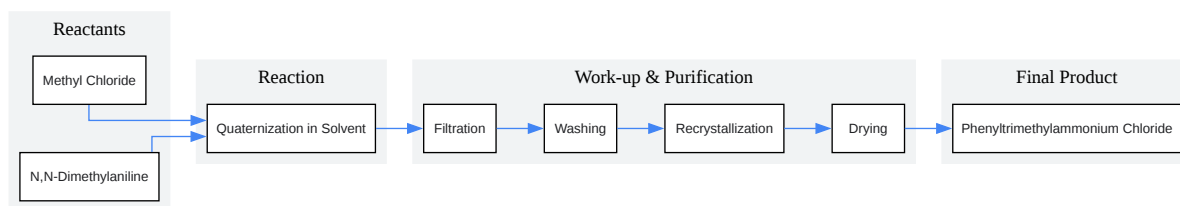
Synthesis via Quaternization of N,N-Dimethylaniline

This section details the experimental protocol for the synthesis of **phenyltrimethylammonium** chloride from N,N-dimethylaniline and methyl chloride.

Experimental Protocol:

- **Reaction Setup:** In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser. The condenser outlet should be connected to a gas trap to handle any unreacted methyl chloride.
- **Reactant Charging:** Charge the flask with N,N-dimethylaniline and a suitable solvent, such as acetone or acetonitrile.
- **Reaction Initiation:** Cool the reaction mixture in an ice bath. Bubble methyl chloride gas through the solution with vigorous stirring. The reaction is exothermic, and the temperature should be carefully monitored and maintained.
- **Reaction Progression:** Continue the addition of methyl chloride until the reaction is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the N,N-dimethylaniline starting material.
- **Product Isolation:** Upon completion, the product, **phenyltrimethylammonium** chloride, will precipitate out of the solution as a white solid. The precipitate can be collected by filtration.
- **Purification:** Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-ether.
- **Drying:** Dry the purified **phenyltrimethylammonium** chloride under vacuum to obtain a white crystalline powder.

Diagram of the Synthesis Workflow:



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Caption: Synthesis workflow for **phenyltrimethylammonium** chloride.

Characterization of Phenyltrimethylammonium Chloride

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized **phenyltrimethylammonium** chloride. This involves a combination of physicochemical property measurements and spectroscopic analysis.

Physicochemical Properties

The fundamental physical and chemical properties of **phenyltrimethylammonium** chloride are summarized in the table below.

Property	Value
Appearance	White to off-white crystalline powder[1]
Molecular Formula	C ₉ H ₁₄ ClN[2]
Molecular Weight	171.67 g/mol [2]
Melting Point	235-243 °C[1]
Solubility	Freely soluble in water[1]
pH (2% w/v solution)	4.7-6.8[1]
Loss on Drying	Not more than 1.0% w/w[1]
Assay	Not less than 99.0% w/w on a dry basis[1]

Spectroscopic Characterization

Spectroscopic techniques provide detailed structural information and are crucial for the unambiguous identification of **phenyltrimethylammonium** chloride.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹ H NMR (DMSO-d ₆)	Chemical Shift (δ, ppm)	Multiplicity	Assignment
Aromatic Protons	~7.5 - 8.0	Multiplet	Phenyl group (C ₆ H ₅)
Methyl Protons	~3.5	Singlet	Trimethylammonium (N(CH ₃) ₃)

¹³ C NMR (DMSO-d ₆)	Chemical Shift (δ, ppm)	Assignment
Aromatic Carbons	~120 - 145	Phenyl group (C ₆ H ₅)
Methyl Carbons	~55	Trimethylammonium (N(CH ₃) ₃)

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

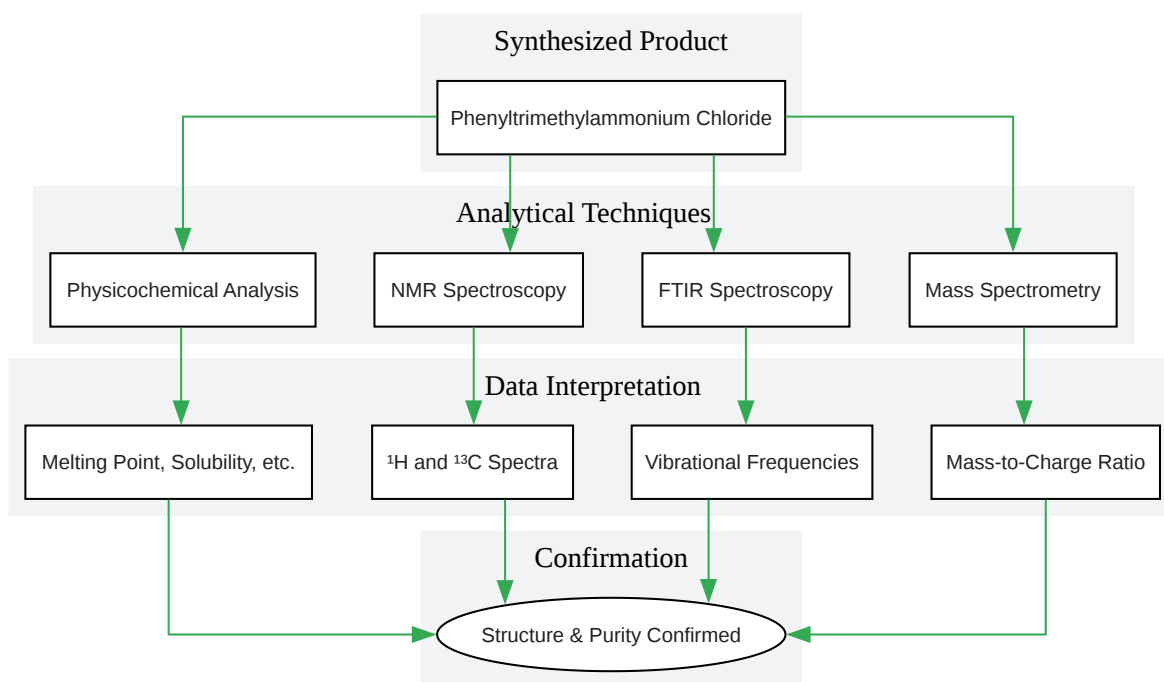
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
C-H stretch (aromatic)	~3000-3100	Medium
C-H stretch (aliphatic)	~2850-3000	Medium
C=C stretch (aromatic)	~1450-1600	Medium-Strong
C-N stretch	~1200-1350	Medium
C-H bend (out-of-plane, aromatic)	~690-900	Strong

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For quaternary ammonium salts, techniques like electrospray ionization (ESI) are typically used. The expected molecular ion peak for the **phenyltrimethylammonium** cation $[\text{C}_6\text{H}_5\text{N}(\text{CH}_3)_3]^+$ would be at $m/z = 136.11$.

Diagram of the Characterization Workflow:



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Caption: Characterization workflow for **phenyltrimethylammonium** chloride.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of **phenyltrimethylammonium** chloride. The detailed experimental protocol for its synthesis via the quaternization of N,N-dimethylaniline offers a reliable method for its preparation in a laboratory setting. The tabulated physicochemical and spectroscopic data serve as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. The logical workflows presented as diagrams offer a clear visual representation of the synthesis and characterization processes. This guide is intended to be a valuable resource for scientists and professionals engaged in chemical synthesis and drug development, facilitating the efficient and accurate production and analysis of **phenyltrimethylammonium** chloride.

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